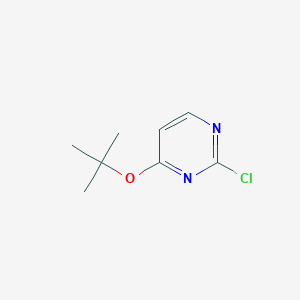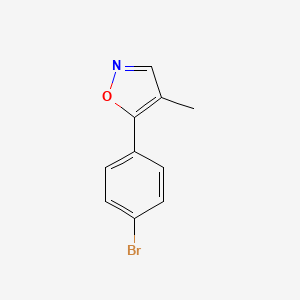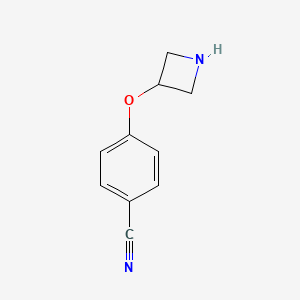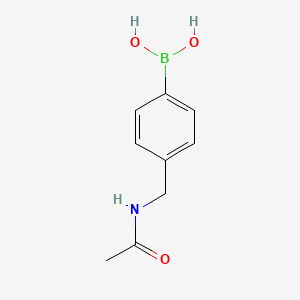
3,4-Diethylaniline
Overview
Description
3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Science and Humus Interaction
- Cross-linkage with Humus Constituents : 3,4-Diethylaniline shows potential in reacting with phenolic humus constituents, forming hybrid dimers and tetramers, which can be relevant in environmental science, particularly in the study of pesticide degradation and soil chemistry (Bollag, Minard, & Liu, 1983).
Dye and Pigment Industry
- Colour-Constitution Relationships : In the context of dye and pigment manufacturing, this compound is involved in producing blue azo disperse dyes. It plays a role in determining the color of dyes, influenced by electronic and steric effects (Peters & Chisowa, 1993).
Corrosion Inhibition
- Schiff Base Derivative in Corrosion Inhibition : A Schiff base derivative of this compound, with multiple pyridine and benzene rings, has been synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial maintenance and metal preservation (Ji et al., 2016).
Organic Synthesis
- Use in Organic Synthesis : N,N-Diethylaniline, a derivative of this compound, is widely used in organic synthesis, serving as an intermediate in the manufacturing of dyes and other compounds. It's known for its role in facilitating various chemical reactions and syntheses (Li & Minami, 1997).
Corrosion Inhibitors for Industrial Processes
- Phosphonate-Based Corrosion Inhibitors : Compounds related to this compound are used in creating corrosion inhibitors for mild steel, especially in hydrochloric acid environments common in industrial pickling processes. These inhibitors showcase efficiency and effectiveness in protecting metal surfaces (Gupta et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
properties
IUPAC Name |
3,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-14-8 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)



![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)


